molecular formula C10H14ClN B6159331 (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride CAS No. 255903-92-5

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No. B6159331
CAS RN: 255903-92-5
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride, commonly known as NMPCH, is a cyclopropane derivative of an amine with a hydrochloride salt. It is a white powder that is soluble in water and is used in a variety of scientific research applications. NMPCH has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be taken into account when using it.

Scientific Research Applications

NMPCH is used in a variety of scientific research applications, including in the fields of organic synthesis, drug discovery, and biochemistry. It is used as a building block for the synthesis of a variety of organic compounds, and it has been used in the synthesis of drugs and other biologically active compounds. In addition, NMPCH has been used in the study of enzyme-catalyzed reactions, as well as in the study of the biochemical and physiological effects of various compounds.

Mechanism of Action

NMPCH acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 results in the inhibition of the production of prostaglandins, which are involved in inflammation and pain. NMPCH also acts as an agonist of certain receptors, such as the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects
NMPCH has a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, as well as to modulate the activity of certain receptors, such as the 5-HT1A receptor. In addition, NMPCH has been shown to have anti-inflammatory and analgesic effects, as well as to induce sedation and to reduce anxiety.

Advantages and Limitations for Lab Experiments

NMPCH has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water, which makes it easy to use. In addition, it has a range of biochemical and physiological effects, which makes it useful for studying the effects of various compounds. However, there are also some limitations to using NMPCH for lab experiments. It has a short half-life, which means that it must be used immediately after synthesis. In addition, it is not very stable, and it can degrade over time.

Future Directions

There are several potential future directions for the use of NMPCH in scientific research. One potential direction is to explore its use as an anti-inflammatory agent. In addition, NMPCH could be used to study the effects of other compounds, such as drugs, on the body. It could also be used to study the biochemical and physiological effects of various compounds, as well as to explore its potential use as a drug discovery tool. Finally, NMPCH could be used to study the mechanism of action of various enzymes and receptors, as well as to explore its potential use as a therapeutic agent.

Synthesis Methods

NMPCH is synthesized through a three-step process. The first step involves the alkylation of cyclopropylmethyl chloride with methylphenyl sulfoxide to form N-methyl-2-phenylcyclopropan-1-amine. The second step involves the reduction of the amine with sodium borohydride to form the corresponding alcohol. The third step involves the hydrochlorination of the alcohol with hydrochloric acid to form NMPCH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves the reaction of N-methylcyclopropanamine with benzaldehyde in the presence of a reducing agent to form (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride.", "Starting Materials": [ "N-methylcyclopropanamine", "Benzaldehyde", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylcyclopropanamine is reacted with benzaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine.", "Step 2: (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine is then reacted with hydrochloric acid to form (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride.", "Step 3: The product is isolated and purified using standard techniques, such as recrystallization or chromatography." ] }

CAS RN

255903-92-5

Product Name

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.